molecular formula C17H14N4O4 B4915783 3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one

3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one

Cat. No.: B4915783
M. Wt: 338.32 g/mol
InChI Key: SRKMEFAHLITOQY-GXDHUFHOSA-N
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Description

3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antimicrobial properties. This compound is characterized by its unique structure, which includes a nitrofuran moiety and an imidazobenzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one typically involves a multi-step process. One common method includes the condensation of 5-nitro-2-furaldehyde with 9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties against a range of bacteria and fungi.

    Medicine: Investigated for potential therapeutic uses, including antibacterial and antifungal treatments.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The compound exerts its effects primarily through the nitrofuran moiety, which undergoes redox cycling within microbial cells. This process generates reactive oxygen species that damage cellular components, leading to cell death. The imidazobenzimidazole core may also interact with specific molecular targets, enhancing the compound’s overall antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran compound with similar antimicrobial properties.

    Furazolidone: A nitrofuran derivative used as an antibacterial and antiprotozoal agent.

    Nitrofurazone: Known for its use in treating bacterial infections.

Uniqueness

3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is unique due to its combined nitrofuran and imidazobenzimidazole structure, which may offer enhanced antimicrobial activity and a broader spectrum of action compared to other nitrofuran compounds.

Properties

IUPAC Name

(1E)-1-[(5-nitrofuran-2-yl)methylidene]-4-propylimidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-2-9-19-12-5-3-4-6-13(12)20-14(16(22)18-17(19)20)10-11-7-8-15(25-11)21(23)24/h3-8,10H,2,9H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKMEFAHLITOQY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C\C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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